

# Commercial Sources for Synthetic **Atriopeptin Analog I** and Related Peptides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *atriopeptin analog I*

Cat. No.: *B1167161*

[Get Quote](#)

For researchers, scientists, and drug development professionals seeking synthetic atriopeptin analogs for their studies, several commercial suppliers offer a range of related peptides. While the availability of "**atriopeptin analog I**" may require a specific inquiry, various forms of atrial natriuretic peptides (ANP) and other atriopeptin analogs are readily available. The primary method for producing these peptides is solid-phase peptide synthesis, which allows for high purity and the incorporation of modifications to enhance stability or bioactivity.[\[1\]](#)

| Supplier                 | Product Name                                     | CAS Number    | Purity                         | Available Quantities        | Notes                                                                    |
|--------------------------|--------------------------------------------------|---------------|--------------------------------|-----------------------------|--------------------------------------------------------------------------|
| Smolecule                | Atriopeptin analog I                             | 117038-68-3   | Not specified                  | Inquiry                     | Exclusively for research purposes. <a href="#">[1]</a>                   |
| Biomatik                 | Synthetic Human Atrial Natriuretic Peptide (ANP) | Not specified | >90% by SDS-PAGE               | 50µg, 100µg, 1mg            | For Research Use Only. <a href="#">[2]</a>                               |
| Cloud-Clone Corp.        | Synthetic Atrial Natriuretic Peptide (ANP)       | Not specified | >90%                           | 10µg, 50µg, 200µg, 1mg, 5mg | For Research Use Only. <a href="#">[3]</a>                               |
| MyBioSource              | Atriopeptin II Peptide                           | Not specified | ~95% (Highly Purified by HPLC) | 1mg, 5x1mg                  | For metabolic research studies. <a href="#">[4]</a>                      |
| Echelon Biosciences      | Atriopeptin III, rat                             | 90052-57-6    | Not specified                  | Not specified               | A potent natriuretic/diuretic agent and vasodilator. <a href="#">[5]</a> |
| United States Biological | Atriopeptin 3 Analog                             | Not specified | ~95% (HPLC)                    | 200µg                       | For Research Use Only. <a href="#">[6]</a>                               |

## Application Notes and Protocols

### Application Note 1: In Vitro Inhibition of Human Red Blood Cell Ca<sup>2+</sup>-ATPase Activity

Introduction:

Atriopeptin I has been shown to inhibit the activity of Ca<sup>2+</sup>-ATPase in human red blood cell membranes in a concentration-dependent manner. This assay can be used to investigate the structure-activity relationship of atriopeptin analogs and their effects on calcium signaling pathways. The inhibitory action on the Ca<sup>2+</sup>-ATPase, a calcium pump-associated enzyme, may be relevant to the physiological effects of atriopeptins in tissues such as the kidney.[7][8]

Quantitative Data:

| Atriopeptin I Concentration (M) | % Inhibition of Ca <sup>2+</sup> -ATPase Activity |
|---------------------------------|---------------------------------------------------|
| 10 <sup>-8</sup>                | Progressive Inhibition                            |
| 10 <sup>-7</sup>                | Progressive Inhibition                            |
| 10 <sup>-6</sup>                | Up to 20%                                         |

Data is based on studies of atriopeptin I (residues 127-147 of rat prepro-ANF sequence) on human red blood cell membrane Ca<sup>2+</sup>-ATPase.[7][8]

Experimental Protocol: Ca<sup>2+</sup>-ATPase Inhibition Assay

- Preparation of Human Red Blood Cell Membranes:
  - Obtain fresh human blood in heparinized tubes.
  - Centrifuge at 1,000 x g for 10 minutes to pellet the red blood cells (RBCs).
  - Wash the RBC pellet three times with isotonic saline solution (0.9% NaCl).
  - Lyse the RBCs by adding a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4).
  - Centrifuge at 20,000 x g for 20 minutes to pellet the RBC membranes (ghosts).
  - Wash the membranes repeatedly with the hypotonic buffer until they are white.
  - Resuspend the membranes in a suitable buffer for the assay.
- Ca<sup>2+</sup>-ATPase Activity Assay:

- The assay mixture should contain:
  - RBC membranes (approximately 100 µg of protein).
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - CaCl<sub>2</sub> (to achieve a desired free Ca<sup>2+</sup> concentration, typically in the micromolar range).
  - ATP (the substrate, typically 1-3 mM).
  - Atriopeptin I at various concentrations (e.g., 10<sup>-8</sup> M to 10<sup>-6</sup> M).
- Pre-incubate the membranes with Atriopeptin I for a defined period (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding ATP.
- Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding a solution like trichloroacetic acid (TCA).
- Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., the Fiske-Subbarow method).
- Calculate the specific activity of Ca<sup>2+</sup>-ATPase (e.g., in nmol Pi/mg protein/min) and determine the percentage of inhibition by Atriopeptin I compared to a control without the peptide.

#### Experimental Workflow for Ca<sup>2+</sup>-ATPase Inhibition Assay





[Click to download full resolution via product page](#)

## References

- 1. peptide.com [peptide.com]
- 2. ahajournals.org [ahajournals.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. Effects of atriopeptin on particulate guanylate cyclase from rat adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of particulate guanylate cyclase by atriopeptins: relation between peptide structure, receptor binding, and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sources for Synthetic Atriopeptin Analog I and Related Peptides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167161#commercial-sources-for-synthetic-atriopeptin-analog-i]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)